molecular formula C16H10Cl2N6O4 B15174413 C16H10Cl2N6O4

C16H10Cl2N6O4

Cat. No.: B15174413
M. Wt: 421.2 g/mol
InChI Key: VVYLTLMGUKUSCB-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H10Cl2N6O4 is a complex organic molecule This compound is characterized by its unique structure, which includes multiple functional groups such as chlorides, nitrogens, and oxygens

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H10Cl2N6O4 typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Chlorination: Substitution of hydrogen atoms with chlorine atoms.

    Coupling Reactions: Formation of carbon-nitrogen bonds through coupling reactions.

    Oxidation: Introduction of oxygen-containing functional groups.

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and pressure adjustments are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C16H10Cl2N6O4: undergoes various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of chlorine atoms with other functional groups.

    Coupling Reactions: Formation of new carbon-nitrogen or carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines.

    Coupling Reactions: Catalysts like palladium or copper are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

C16H10Cl2N6O4: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which C16H10Cl2N6O4 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

C16H10Cl2N6O4: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures may include those with chlorinated aromatic rings or multiple nitrogen atoms.

    Uniqueness: The presence of specific functional groups and the overall molecular architecture of

Properties

Molecular Formula

C16H10Cl2N6O4

Molecular Weight

421.2 g/mol

IUPAC Name

5-(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)-6-(3,4-dichlorophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H10Cl2N6O4/c17-5-2-1-4(3-6(5)18)10-7(8-11(19)21-15(27)23-13(8)25)9-12(20-10)22-16(28)24-14(9)26/h1-3H,(H4,19,21,23,25,27)(H3,20,22,24,26,28)

InChI Key

VVYLTLMGUKUSCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C3=C(N2)NC(=O)NC3=O)C4=C(NC(=O)NC4=O)N)Cl)Cl

Origin of Product

United States

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